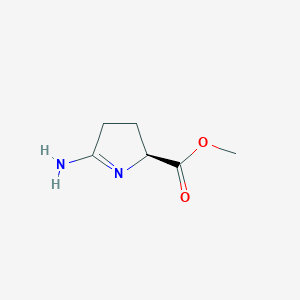
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique pyrrole ring structure, which contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid as a starting material, which is then esterified using methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its pyrrole ring structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-3,4-dihydro-2H-1,2,4-triazole-3-thiones: These compounds share a similar amino group and pyrrole-like structure.
1,2,4-Triazole-containing scaffolds: These compounds are used in pharmaceuticals and have similar heterocyclic structures.
Uniqueness
(S)-Methyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its chiral nature and specific reactivity profile. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
methyl (2S)-5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)4-2-3-5(7)8-4/h4H,2-3H2,1H3,(H2,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
OGZOHFQDEAPFIV-BYPYZUCNSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCC(=N1)N |
Kanonische SMILES |
COC(=O)C1CCC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[tert-Butoxycarbonyl(methyl)amino]-1,1-dioxo-thietane-3-carboxylic acid](/img/structure/B12857532.png)
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857543.png)

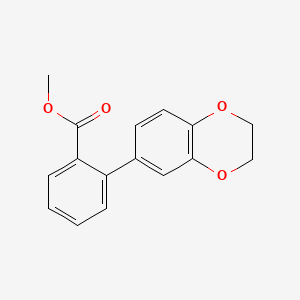

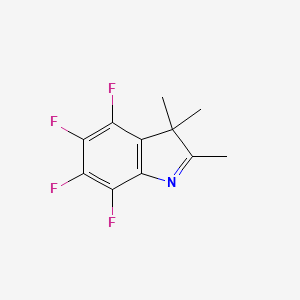
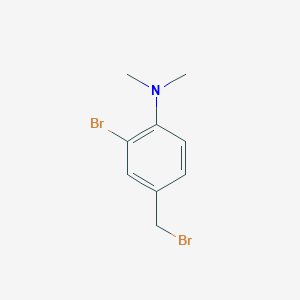
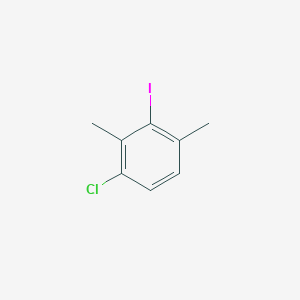
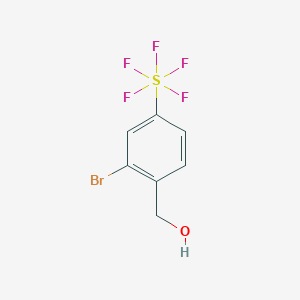
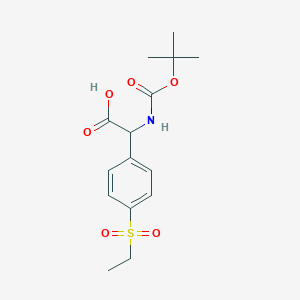
![2-(Chloromethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12857602.png)
![8-Azaspiro[4.5]decan-2-one](/img/structure/B12857610.png)

![2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde](/img/structure/B12857617.png)
